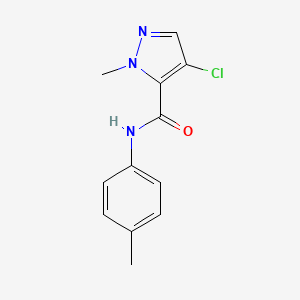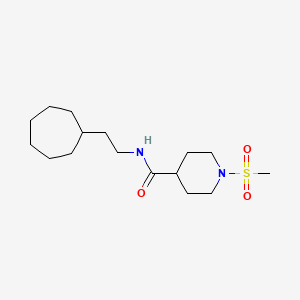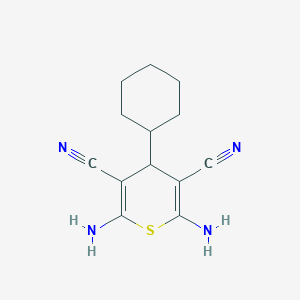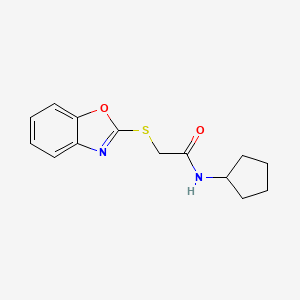
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is structurally similar to tetrahydrocannabinol (THC), the active compound found in marijuana. CP-47,497 has been the subject of extensive scientific research due to its potential applications in medicine and its effects on the body.
作用机制
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and other inflammatory conditions. In addition, it has been found to have neuroprotective properties, protecting against damage to neurons in the brain and spinal cord.
实验室实验的优点和局限性
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to its use. 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endocannabinoids. In addition, its use is limited by ethical considerations, as it is a controlled substance that has been associated with abuse and addiction.
未来方向
There are several potential future directions for research on 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in treating addiction and withdrawal symptoms.
Another area of interest is the development of more selective and potent compounds that can target specific components of the endocannabinoid system. This could lead to the development of new drugs with fewer side effects and greater therapeutic potential.
Conclusion:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in medicine. It acts on the endocannabinoid system, modulating various physiological processes and leading to a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and potential for abuse. However, there are several potential future directions for research on this compound, including its use in treating neurodegenerative diseases and the development of more selective and potent compounds.
合成方法
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 4-methylphenylhydrazine. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.
科学研究应用
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, it has been investigated for its potential use in treating conditions such as multiple sclerosis, epilepsy, and cancer.
属性
IUPAC Name |
4-chloro-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHWFZSWAMVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5457888.png)
![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)
![N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)

![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)

![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)